4-Butyl-4'-((2,6-difluoro-4-propylphenyl)ethynyl)-1,1'-biphenyl
Overview
Description
4-Butyl-4’-((2,6-difluoro-4-propylphenyl)ethynyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a butyl group and a difluoropropylphenyl group attached to the biphenyl core via an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-4’-((2,6-difluoro-4-propylphenyl)ethynyl)-1,1’-biphenyl typically involves a multi-step process. One common method includes the following steps:
Preparation of 2,6-difluoro-4-propylphenylacetylene: This can be achieved through the reaction of 2,6-difluoro-4-propylphenylboronic acid with an appropriate acetylene derivative under palladium-catalyzed coupling conditions.
Coupling with 4-butyl-1,1’-biphenyl: The prepared 2,6-difluoro-4-propylphenylacetylene is then coupled with 4-butyl-1,1’-biphenyl using a palladium-catalyzed Sonogashira coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-4’-((2,6-difluoro-4-propylphenyl)ethynyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The biphenyl core and the ethynyl linkage can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alkanes or alkenes.
Scientific Research Applications
4-Butyl-4’-((2,6-difluoro-4-propylphenyl)ethynyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-Butyl-4’-((2,6-difluoro-4-propylphenyl)ethynyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Butyl-4’-((2,6-difluorophenyl)ethynyl)-1,1’-biphenyl: Lacks the propyl group, which may affect its properties and applications.
4-Butyl-4’-((4-propylphenyl)ethynyl)-1,1’-biphenyl: Lacks the difluoro groups, which may influence its reactivity and biological activity.
Uniqueness
4-Butyl-4’-((2,6-difluoro-4-propylphenyl)ethynyl)-1,1’-biphenyl is unique due to the presence of both difluoro and propyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-[2-[4-(4-butylphenyl)phenyl]ethynyl]-1,3-difluoro-5-propylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26F2/c1-3-5-7-20-8-13-23(14-9-20)24-15-10-21(11-16-24)12-17-25-26(28)18-22(6-4-2)19-27(25)29/h8-11,13-16,18-19H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJRHDYLEBIIBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=C(C=C(C=C3F)CCC)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26F2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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